molecular formula C11H7FN2O3 B6385742 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoicacid CAS No. 1111103-62-8

2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoicacid

Cat. No.: B6385742
CAS No.: 1111103-62-8
M. Wt: 234.18 g/mol
InChI Key: MULIQCQGCHEFIY-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid is a fluorinated aromatic compound with the molecular formula C11H7FN2O3. This compound is characterized by the presence of a fluorine atom, a hydroxypyrimidinyl group, and a benzoic acid moiety. The incorporation of fluorine into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the carboxylic acid group results in alcohols.

Scientific Research Applications

2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.

    Industry: It can be used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors. This can lead to the inhibition or activation of various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid is unique due to the combination of the fluorine atom, hydroxypyrimidinyl group, and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-fluoro-4-(2-oxo-1H-pyrimidin-5-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-9-3-6(1-2-8(9)10(15)16)7-4-13-11(17)14-5-7/h1-5H,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULIQCQGCHEFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)N=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686843
Record name 2-Fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111103-62-8
Record name 2-Fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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